1,3-Cyclohexanediamine

Physical Properties Thermodynamics Quality Control

1,3-Cyclohexanediamine (1,3-CHDA) is a meso cycloaliphatic diamine with a unique 1,3-substitution pattern. This geometry yields distinct polymer network architecture in epoxy curing and tailored chelation in catalysis vs. 1,2-/1,4-isomers. The cis/trans mixture provides balanced reactivity; the 85% cis thermodynamic equilibrium allows tunable curing kinetics. Ideal for high-performance coatings, CO₂ capture sorbents, and TFC membrane fabrication.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 3385-21-5
Cat. No. B1580663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanediamine
CAS3385-21-5
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)N
InChIInChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2
InChIKeyGEQHKFFSPGPGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclohexanediamine (CAS 3385-21-5): A Bifunctional Cycloaliphatic Diamine with Distinct 1,3-Spacing for Industrial and Research Procurement


1,3-Cyclohexanediamine (1,3-CHDA), CAS 3385-21-5, is a saturated six-membered carbocyclic diamine belonging to the cyclohexanediamine family. This bifunctional molecule features two primary amine (-NH2) groups attached at the 1 and 3 positions of the cyclohexane ring, affording a unique substitution pattern relative to its 1,2- and 1,4- positional isomers [1]. The compound is commercially available as a mixture of cis- and trans-stereoisomers, which exhibit differing physical properties and chemical reactivities . Its cycloaliphatic framework imparts a degree of conformational rigidity, while the 1,3-amine spacing offers distinct coordination geometry and polymer network architecture compared to other diamine isomers, which directly impacts material performance and catalytic selectivity .

Why 1,3-Cyclohexanediamine Cannot Be Casually Replaced by 1,2- or 1,4-Diaminocyclohexanes in Demanding Applications


Direct substitution of 1,3-cyclohexanediamine with other cyclohexanediamine isomers is not possible due to fundamental differences in stereochemistry and positional geometry. The relative positions of the amine groups on the cyclohexane ring dictate the compound's conformational preferences, chelation behavior, and the resulting properties of derived polymers or metal complexes . For instance, under catalytic isomerization conditions, 1,3-diaminocyclohexane equilibrates to a mixture containing 85% of the cis-form, while its 1,4-isomer favors a 70% trans-rich equilibrium [1]. This stark difference in thermodynamic preference directly affects a product's stability, reactivity, and process economics. Furthermore, the 1,3-isomer is a meso compound (achiral), whereas trans-1,2-cyclohexanediamine is chiral, meaning the two cannot be interchanged in asymmetric synthesis without complete loss of stereocontrol . Consequently, procurement of the correct isomer is critical for achieving target performance specifications in catalysis, polymer chemistry, and materials science.

Quantitative Performance Differentiation: 1,3-Cyclohexanediamine vs. Closest Analogs in Key Technical Dimensions


Boiling Point and Physical State: Differentiating 1,3-Cyclohexanediamine Mixtures from Pure trans-1,3-Isomer

The commercially standard 1,3-cyclohexanediamine (cis/trans mixture, CAS 3385-21-5) exhibits a boiling point of 194 °C . In contrast, the isolated trans-1,3-cyclohexanediamine (CAS 26883-70-5) possesses a higher boiling point of 198 °C . This 4 °C difference, while subtle, is a critical indicator of isomeric purity and can influence separation processes during manufacturing.

Physical Properties Thermodynamics Quality Control

Thermodynamic Stability of Stereoisomers: 1,3- vs. 1,4-Diaminocyclohexane Equilibrium Ratios

Under catalytic isomerization conditions (Ru/Al2O3, 130–160 °C, 35 atm H2), 1,3-diaminocyclohexane reaches an equilibrium mixture containing 85% of the cis-form, while 1,4-diaminocyclohexane under identical conditions favors a 70% trans-form equilibrium [1]. This divergent thermodynamic preference is intrinsic to the 1,3-substitution pattern and cannot be replicated by other isomers.

Isomerization Thermodynamics Process Chemistry

CO2 Capture Efficiency: Cyclohexane-Based Diamines Outperform Traditional Amines

Cyclohexane-based diamines, including 1,3-cyclohexanediamine, have been identified as promising substitutes for traditional amines and amino alcohols in CO2 capture due to their ability to form solid carbamic acid precipitates upon reaction with CO2, enabling easy separation and recovery [1]. This represents a significant advantage over currently used liquid amine technologies, which often require energy-intensive regeneration steps [2].

Carbon Capture Gas Scrubbing Sorbents

Synthetic Yield Limitation: trans-1,3-Cyclohexanediamine Exhibits <1% Yield Under Standard Conditions

Direct catalytic synthesis of trans-1,3-cyclohexanediamine is notably inefficient, with yields reported below 1% using Raney nickel catalysts under industrially relevant conditions (20-50 bar H2, 80-120 °C) . This starkly contrasts with the readily accessible cis/trans mixture (CAS 3385-21-5) or pure cis-isomer, which are the standard commercial products.

Synthetic Methodology Process Development Catalysis

Polyamide Membrane Performance: Cycloaliphatic 1,3-CHDA vs. Aliphatic and Aromatic Diamines

In thin-film composite (TFC) forward osmosis membranes, 1,3-cyclohexanediamine (CHDA) was compared to an aliphatic diamine (1,3-diaminopropane, DAPE) and an aromatic diamine (m-phenylenediamine, MPD) [1]. The cycloaliphatic nature of CHDA introduces a degree of conformational rigidity intermediate between the flexible DAPE and the rigid MPD, allowing for tunable membrane performance and selectivity in nanofiltration applications [2].

Membrane Science Polymer Chemistry Water Treatment

Where 1,3-Cyclohexanediamine Provides a Decisive Technical Advantage: Evidence-Backed Application Scenarios


Formulating Epoxy Curing Agents with Controlled Reactivity and Network Architecture

Procure 1,3-cyclohexanediamine for use as a rigid cycloaliphatic hardener in epoxy resin formulations. Its 1,3-substitution pattern yields a distinct polymer network architecture compared to the more common 1,2- and 1,4-diamines. The commercially available cis/trans mixture offers a balanced reactivity profile suitable for standard applications, while the known thermodynamic preference for the cis-isomer (85% at equilibrium) [1] suggests that isomeric control can be leveraged to tune curing kinetics and final material properties. This makes 1,3-CHDA a valuable component for developing high-performance coatings, adhesives, and composite materials where mechanical and thermal properties are critical.

Developing Next-Generation CO2 Capture Sorbents with Phase-Change Separation

Select 1,3-cyclohexanediamine as a key building block for creating novel, energy-efficient CO2 capture systems. Based on recent thermodynamic studies, cyclohexane-based diamines form solid carbamic acid precipitates upon reaction with CO2, enabling simple solid-liquid separation and potentially lowering the energy penalty associated with sorbent regeneration [2]. This phase-change behavior, a direct consequence of the cycloaliphatic diamine structure, positions 1,3-CHDA derivatives as promising candidates for direct air capture (DAC) and industrial gas scrubbing applications [3].

Fabricating Tunable Polyamide Thin-Film Composite (TFC) Membranes

Use 1,3-cyclohexanediamine as a diamine monomer in interfacial polymerization to create polyamide TFC membranes for nanofiltration and forward osmosis. The cycloaliphatic ring provides a semi-rigid structure that is distinct from both flexible aliphatic diamines (e.g., 1,3-diaminopropane) and rigid aromatic diamines (e.g., m-phenylenediamine) [4]. This intermediate rigidity allows for the modulation of the membrane's free volume, crosslinking density, and ultimately, its separation performance (water permeability vs. salt rejection). This makes 1,3-CHDA a strategic monomer for researchers aiming to optimize membrane performance for specific water treatment or solvent dehydration challenges.

Synthesis of Metal Complexes and Coordination Polymers with Unique Geometries

Employ 1,3-cyclohexanediamine, particularly the cis-isomer, as a bidentate ligand for the preparation of palladium(II) and platinum(II) complexes [5]. The 1,3-amine spacing forces the ligand to adopt a specific chelation geometry (e.g., square planar) that differs from the chelates formed by 1,2- or 1,4-diamines. This structural control is essential for investigating structure-activity relationships in bioinorganic chemistry and for designing metal-organic frameworks (MOFs) or coordination polymers with targeted porosity and stability. The conformational flexibility of the cyclohexane ring further adds a dynamic element to the coordination chemistry that is absent in rigid aromatic ligands.

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